molecular formula C9H7BrN4O2 B8460708 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid

2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid

Cat. No.: B8460708
M. Wt: 283.08 g/mol
InChI Key: HIPOGCXIZIGFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a bromine atom, a tetrazole ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the introduction of the tetrazole ring onto a brominated phenylacetic acid precursor. One common method involves the reaction of 2-bromo-4-nitrophenylacetic acid with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The phenylacetic acid moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted phenylacetic acid derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid depends on its specific application. In biological systems, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.

    1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also feature a triazole ring and are used in various biological applications.

Uniqueness

2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a tetrazole ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C9H7BrN4O2

Molecular Weight

283.08 g/mol

IUPAC Name

2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid

InChI

InChI=1S/C9H7BrN4O2/c10-8-4-7(14-5-11-12-13-14)2-1-6(8)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)

InChI Key

HIPOGCXIZIGFRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-amino-2-bromophenyl)acetic acid (230 mg, 1 mmol) and triethyl orthoformate (444 mg, 3 mmol) in 8 mL of HOAc was added sodium azide (80 mg, 1.2 mmol), and the mixture was heated to 100° C. for 3 hours. The reaction mixture was cooled to ambient temperature and the solvent was removed under vacuum. The residue was dissolved in EtOAc, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by prep-TLC to afford [2-bromo-4-(1H-tetrazol-1-yl)phenyl]acetic acid. 1H-NMR (300 MHz, MeOD) δ ppm 9.78 (s, 1H), 8.16 (s, 1H), 7.83˜7.87 (m, 1H), 7.60˜7.63 (m, 1H), 3.89 (s, 2H).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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